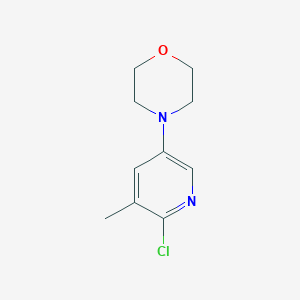
4-(6-Chloro-5-methyl-3-pyridyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methyl-3-pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-methyl-3-pyridine, which is then reacted with morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Chloro-5-methyl-3-pyridyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Major Products
Substitution: Formation of 4-(6-substituted-5-methyl-3-pyridyl)morpholine derivatives.
Oxidation: Formation of 4-(6-chloro-5-carboxy-3-pyridyl)morpholine.
Reduction: Formation of 4-(6-chloro-5-methyl-1,4-dihydro-3-pyridyl)morpholine.
Applications De Recherche Scientifique
4-(6-Chloro-5-methyl-3-pyridyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(6-Chloro-5-methyl-3-pyridyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the conformation and activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(6-Chloro-5-methyl-3-pyridyl)piperidine
- 4-(6-Chloro-5-methyl-3-pyridyl)thiomorpholine
- 4-(6-Chloro-5-methyl-3-pyridyl)oxazolidine
Uniqueness
4-(6-Chloro-5-methyl-3-pyridyl)morpholine is unique due to its specific substitution pattern and the presence of a morpholine ring. This structure imparts distinct physicochemical properties, such as solubility and stability, making it suitable for various applications that similar compounds may not fulfill as effectively.
Propriétés
Formule moléculaire |
C10H13ClN2O |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-(6-chloro-5-methylpyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O/c1-8-6-9(7-12-10(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
Clé InChI |
YQLNAQJWRGBMKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


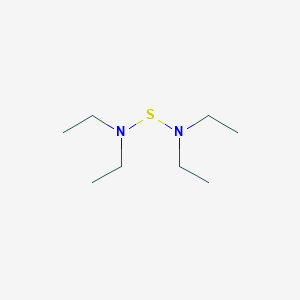
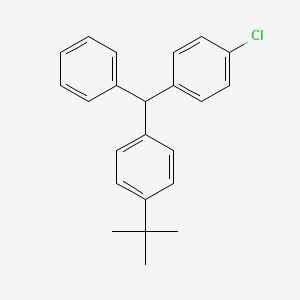
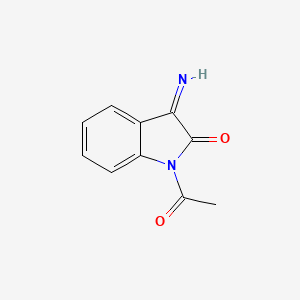
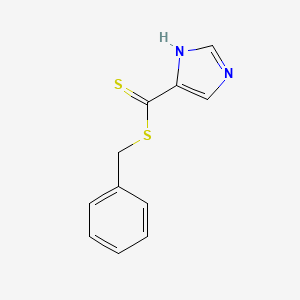


![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
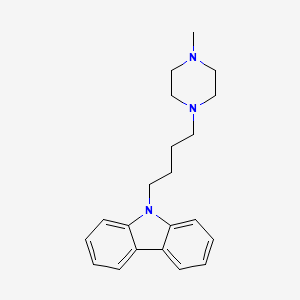
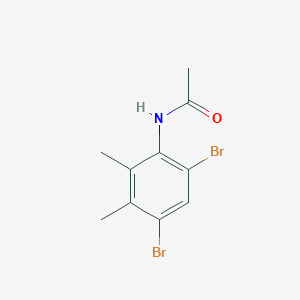
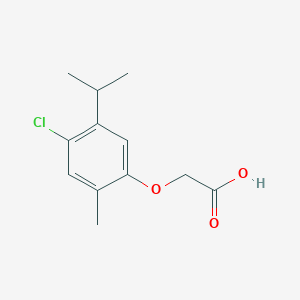

![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
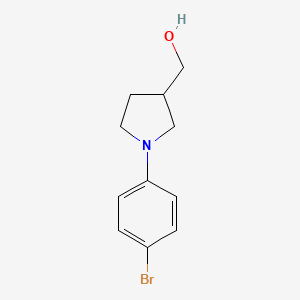
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
